molecular formula C8H3F4NO B13706696 1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene

1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene

Cat. No.: B13706696
M. Wt: 205.11 g/mol
InChI Key: DQCHFPJYQQAEBM-UHFFFAOYSA-N
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Description

1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3F4NO. It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, isocyanate, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene typically involves the reaction of 3-trifluoromethylaniline with chlorobenzene. The process includes stirring and dissolving the reactants, cooling the mixture to 0-10°C, and introducing dry hydrogen chloride to make it saturated. N,N-diisopropylamine is then added to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles to form ureas and carbamates.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The fluorine and trifluoromethyl groups can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, N,N-diisopropylamine, and other nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions include ureas, carbamates, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene involves its interaction with nucleophiles, leading to the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene
  • 1-Isocyanato-3,5-bis(trifluoromethyl)benzene
  • 1-Fluoro-2-(trifluoromethyl)benzene

Uniqueness

1-Fluoro-3-isocyanato-2-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in scientific research and industry.

Properties

Molecular Formula

C8H3F4NO

Molecular Weight

205.11 g/mol

IUPAC Name

1-fluoro-3-isocyanato-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H3F4NO/c9-5-2-1-3-6(13-4-14)7(5)8(10,11)12/h1-3H

InChI Key

DQCHFPJYQQAEBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)N=C=O

Origin of Product

United States

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